6-Bromo-4-iodo-1H-indole

Übersicht

Beschreibung

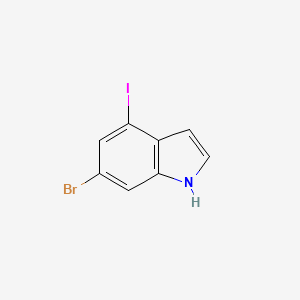

6-Bromo-4-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 6th and 4th positions of the indole ring, respectively. Indole derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The unique substitution pattern of this compound makes it a valuable compound for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-iodo-1H-indole typically involves halogenation reactions starting from indole or its derivatives. One common method is the sequential halogenation of indole, where bromination is followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Types of Reactions:

Substitution Reactions: this compound can undergo further substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the indole ring.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-Bromo-4-iodo-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its halogen atoms provide reactive sites for further functionalization.

Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a candidate for exploring new bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it useful in various chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-1H-indole: Lacks the iodine atom, making it less versatile in certain reactions.

4-Iodo-1H-indole: Lacks the bromine atom, which can affect its reactivity and biological properties.

5-Bromo-4-iodo-1H-indole: Different substitution pattern, leading to variations in chemical and biological behavior.

Uniqueness: 6-Bromo-4-iodo-1H-indole’s unique substitution pattern provides distinct reactivity and potential for diverse applications. The presence of both bromine and iodine allows for selective functionalization and exploration of new chemical spaces.

Biologische Aktivität

6-Bromo-4-iodo-1H-indole is a halogenated indole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features bromine and iodine substituents on the indole ring, which enhance its reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 292.03 g/mol. The presence of halogen atoms at the 6th and 4th positions significantly influences its chemical behavior and biological interactions.

Target Interactions:

this compound interacts with various biological targets, including receptors and enzymes involved in critical cellular processes. Indole derivatives are known for their ability to bind to multiple receptors, which can lead to a wide range of biological effects including:

- Antiviral Activity: Indole derivatives have shown promise in inhibiting viral replication through interaction with viral enzymes.

- Anticancer Properties: These compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects: They may inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

-

Antimicrobial Activity:

- Exhibits significant inhibition against various bacterial strains. For instance, studies have demonstrated that indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Activity:

-

Neuroprotective Effects:

- Some research suggests that indole derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of various indole derivatives on human cancer cell lines. The results indicated that this compound exhibited cytotoxicity with an IC50 value of approximately 15 μM against A549 lung cancer cells, showcasing its potential as a lead compound for further development .

Case Study 2: Antiviral Activity

Research on the antiviral properties of indole derivatives revealed that compounds similar to this compound could inhibit HIV integrase activity. The structure–activity relationship (SAR) analysis indicated that halogen substitutions enhance binding affinity to viral targets, making it a candidate for further exploration in antiviral drug development .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

- Absorption: The compound's lipophilicity due to halogen substitutions may enhance membrane permeability.

- Metabolism: Indoles are often metabolized by cytochrome P450 enzymes; thus, understanding metabolic pathways is essential for predicting drug interactions.

- Excretion: The elimination half-life and routes of excretion need to be characterized to assess dosing regimens effectively.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antiviral | ~15 |

| 4-Iodoindole | Structure | Moderate Anticancer | ~25 |

| 5-Bromoindole | Structure | Antimicrobial | ~30 |

Eigenschaften

IUPAC Name |

6-bromo-4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFVBCXKWVOTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646173 | |

| Record name | 6-Bromo-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-17-5 | |

| Record name | 6-Bromo-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.